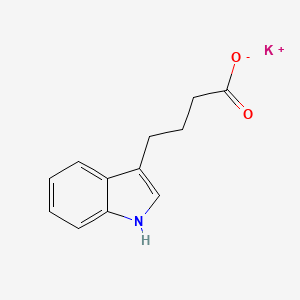

potassium;4-(1H-indol-3-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDHJYSJOSTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Potassium 4-(1H-indol-3-yl)butanoate (IBA-K)

Executive Summary & Compound Profile

Potassium 4-(1H-indol-3-yl)butanoate (IBA-K) is the water-soluble potassium salt of Indole-3-butyric acid (IBA). While the parent compound (IBA) serves as the industry-standard auxin for root induction in plant tissue culture and vegetative propagation, its poor aqueous solubility necessitates the use of organic co-solvents (ethanol, DMSO) or strong bases (NaOH/KOH) for dissolution.[1] IBA-K resolves this formulation bottleneck by offering immediate water solubility while retaining the biological potency of the indole-3-butyryl moiety.

This guide details the physicochemical properties, mechanistic pathways, and validated protocols for utilizing IBA-K in high-throughput plant biotechnology and botanical drug development workflows.

Physicochemical Characterization

| Property | Specification |

| Chemical Name | Potassium 4-(1H-indol-3-yl)butanoate |

| Synonyms | IBA-K; Indole-3-butyric acid potassium salt |

| CAS Number | 60096-23-3 |

| Molecular Formula | C₁₂H₁₂KNO₂ |

| Molecular Weight | 241.33 g/mol |

| Solubility | Highly soluble in water (>50 g/L); Soluble in alcohols |

| Appearance | White to pale pink/yellow crystalline solid |

| pH (1% solution) | ~7.0–8.5 (Neutral to slightly alkaline) |

| Stability | Light-sensitive (photolabile); Stable in aqueous solution at 4°C |

| Melting Point | >270°C (decomposes) |

Mechanistic Pharmacology: The Auxin Pathway

IBA-K functions as an auxin precursor.[2] Upon cellular uptake, the potassium ion dissociates, leaving the indole-3-butyrate anion. The biological activity is mediated primarily through the conversion of IBA to Indole-3-acetic acid (IAA), the endogenous auxin, although evidence suggests IBA may also exhibit independent signaling activity.

Mechanism of Action[6][7][8][9]

-

Uptake: IBA enters the cell via specific influx carriers (AUX1/LAX) or passive diffusion.

-

Conversion (β-Oxidation): Unlike IAA, IBA is relatively stable and acts as a "slow-release" depot. It is transported into the peroxisome , where it undergoes β-oxidation to shorten the side chain, converting IBA to IAA.[2]

-

Signaling: The resulting IAA exits the peroxisome and binds to the TIR1/AFB nuclear receptor complex.

-

Gene Activation: This binding promotes the ubiquitination and degradation of Aux/IAA repressor proteins, thereby releasing ARF (Auxin Response Factors) to initiate transcription of auxin-responsive genes involved in cell division and root primodia formation.

Visualization: Auxin Signaling & Conversion Pathway

Figure 1: Mechanism of action showing the conversion of IBA to IAA within the peroxisome and subsequent activation of nuclear auxin signaling pathways.

Applications & Formulation Advantages

The primary utility of CAS 60096-23-3 lies in its operational efficiency.

The Solubility Advantage

Researchers often struggle with free acid IBA (CAS 133-32-4), which precipitates if the pH drops or if the alcohol co-solvent evaporates. IBA-K dissolves instantly in deionized water.

-

Elimination of Cytotoxicity: Removes the need for ethanol or DMSO, which can be toxic to sensitive explants (e.g., protoplasts or single-cell cultures).

-

pH Stability: IBA-K solutions are naturally neutral-to-alkaline, preventing the "acid burn" sometimes seen with acid-dissolved IBA formulations.

Core Applications[7]

-

Plant Tissue Culture (Micropropagation): Used at concentrations of 0.1–10 mg/L to induce root formation in in vitro shoots.

-

High-Throughput Screening: Ideal for automated liquid handling systems where precipitation of free acid IBA would clog dispensing nozzles.

-

Agricultural Rooting: Applied as a foliar spray or root dip for semi-hardwood and hardwood cuttings.

Experimental Protocols

Protocol A: Preparation of 10 mg/mL IBA-K Stock Solution

This protocol yields a self-validating, precipitate-free stock solution suitable for 0.22 µm filtration.

Reagents:

-

Potassium 4-(1H-indol-3-yl)butanoate (CAS 60096-23-3)[3][4][5][6]

-

Milli-Q / Deionized Water (18.2 MΩ·cm)

Procedure:

-

Weighing: Accurately weigh 100 mg of IBA-K powder into a sterile 50 mL polypropylene tube.

-

Note: Protect from strong light during weighing; IBA is photodegradable.

-

-

Dissolution: Add 10 mL of deionized water.

-

Mixing: Vortex for 15–30 seconds. The powder should dissolve instantly, resulting in a clear, colorless to pale pink solution.

-

Checkpoint: If the solution is cloudy, check the pH. It should be >7.0.

-

-

Sterilization: Draw the solution into a syringe and pass through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile cryovial.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6–12 months.

Protocol B: In Vitro Root Induction Assay

Objective: Induce adventitious rooting in recalcitrant shoot explants.

-

Media Prep: Prepare standard Murashige & Skoog (MS) basal medium with sucrose (30 g/L) and Gelrite (2.5 g/L). Autoclave at 121°C for 15 min.

-

Supplementation: Once media cools to 55°C, add IBA-K stock solution to achieve final concentrations of 0.5, 1.0, and 2.0 mg/L.

-

Comparison: A control group (0 mg/L) is mandatory.

-

-

Explants: Excise healthy shoots (2–3 cm) from stock cultures.

-

Inoculation: Insert shoots vertically into the solidified medium.

-

Incubation: Incubate at 24°C ± 2°C under a 16/8 h photoperiod (cool white fluorescent light).

-

Data Collection: Measure root number and root length at Day 14 and Day 28.

Visualization: Workflow Comparison (IBA vs. IBA-K)

Figure 2: Operational workflow comparison highlighting the streamlined preparation of IBA-K compared to the free acid form.

Safety & Handling (SDS Summary)

While IBA-K is a standard laboratory reagent, it requires specific handling precautions to ensure personnel safety and compound integrity.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation - H335)

-

-

PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling large quantities of powder to prevent inhalation.

-

Storage Criticality: Light Sensitive. Store in amber glass or foil-wrapped containers. Exposure to UV light causes rapid photo-oxidation, turning the compound brown and rendering it inactive.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23664348: Potassium 4-(1H-indol-3-yl)butanoate. Retrieved from [Link]

- Frick, E. M., & Strader, L. C. (2018). Roles for IBA-derived Auxin in Plant Development. Journal of Experimental Botany, 69(2), 169–177. (Contextualizes the conversion mechanism in peroxisomes).

Sources

- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. indole-3-butyric acid potassium salt | C12H12KNO2 | CID 23664348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 60096-23-3 | Fisher Scientific [fishersci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tmmedia.in [tmmedia.in]

- 8. fishersci.ie [fishersci.ie]

Technical Guide: Stability of Indole-3-Butyric Acid Potassium Salt (IBA-K) Under Light Exposure

Executive Summary

This technical guide provides a comprehensive analysis of the photostability of Indole-3-butyric acid potassium salt (IBA-K) in aqueous solution. While IBA-K offers superior water solubility compared to the free acid form (IBA), the indole moiety remains susceptible to photo-oxidation. This document details the mechanistic pathways of degradation, comparative stability metrics against Indole-3-acetic acid (IAA), and validated protocols for preparation and storage to ensure experimental reproducibility in plant tissue culture and agronomic applications.

Chemical Basis of Photolability

The instability of IBA-K under light exposure is not driven by the potassium counter-ion, but by the indole ring system . The indole chromophore absorbs strongly in the UV region (maxima at ~220 nm and ~280 nm). Upon photon absorption, the molecule enters an excited singlet state, which can undergo intersystem crossing to a triplet state. This reactive state is highly susceptible to attack by molecular oxygen (Type II photo-oxidation) or direct electron transfer (Type I), leading to the breakdown of the auxin.

Mechanism of Degradation

The primary degradation pathway involves the oxidation of the indole ring, leading to a loss of biological auxin activity.

-

Excitation: UV/Blue light excites the indole ring.

-

Oxidation: Reaction with Reactive Oxygen Species (ROS) or direct photolysis.

-

Breakdown: Formation of intermediate products such as indole-3-carbinol, 3-methyleneoxindole, and eventual polymerization or ring cleavage.

Visualization: Photodegradation Pathway

Figure 1: Simplified photochemical degradation pathway of IBA-K upon light exposure.

Comparative Stability: IBA-K vs. IAA

While both IBA and IAA are auxins containing an indole ring, IBA-K exhibits superior stability profiles in various media. This difference is critical for experimental design, particularly in long-term tissue culture where media may be exposed to photoperiods.

Stability Metrics

The following data synthesizes general stability trends observed in tissue culture media (Liquid MS medium) under cool-white fluorescent light (approx. 50 µmol·m⁻²·s⁻¹).

| Parameter | Indole-3-Acetic Acid (IAA) | Indole-3-Butyric Acid (IBA-K) |

| Half-life (Light) | < 24 hours in solution | 2-5 days (variable by pH) |

| Half-life (Dark) | ~1-2 weeks | > 4 weeks |

| Autoclave Stability | Low (approx. 40% loss) | Moderate to High (>80% retention) |

| Transport Mechanism | Polar auxin transport (efflux carriers) | Slower transport; often acts as a slow-release reservoir |

Key Insight: IBA is often preferred over IAA for rooting not just because of receptor affinity, but because it persists in the tissue/media long enough to induce the necessary signaling changes before photodegradation renders it inactive.

Experimental Analysis of Light Degradation[1][2][3][4][5][6]

To validate the stability of your specific IBA-K stock, the following self-validating protocol utilizes UV-Vis spectrophotometry. While HPLC is the gold standard, UV-Vis provides a rapid "Go/No-Go" check for stock solution integrity based on the absorbance of the indole ring at 280 nm.

Validated Assay Protocol

-

Preparation: Prepare a 1 mM IBA-K solution in distilled water.

-

Control: Wrap one aliquot in aluminum foil (Dark Control).

-

Treatment: Expose the second aliquot to ambient lab light or a grow light source.

-

Measurement:

-

Zero spectrophotometer with water.

-

Measure Absorbance at 280 nm (

) at T=0, T=24h, T=48h.

-

-

Criteria: A decrease in

> 10% indicates significant degradation. Note that some oxidation products also absorb at 280 nm, so a shift in the peak spectrum (scan 200-400 nm) is a more accurate indicator of degradation than simple intensity loss.

Best Practice Protocols: Preparation & Storage

The following workflow ensures maximum stability. Unlike free acid IBA, IBA-K does not require NaOH or alcohol for dissolution, eliminating potential chemical interactions that could accelerate degradation.

Preparation Workflow

Figure 2: Optimized workflow for preparing light-stable IBA-K stock solutions.

Detailed Methodology

-

Solvent: Use molecular biology grade water (ddH₂O). Avoid high pH buffers which can accelerate oxidation.

-

Sterilization: Filter sterilization (0.22 µm PES or PVDF) is the standard. While IBA is more heat-stable than IAA, autoclaving can still induce 10-20% loss and potential hydrolysis. Filter sterilization preserves 100% of the bioactive compound.

-

Storage Containers: ALWAYS use amber glass or opaque plastic (HDPE/PP) bottles. If amber vessels are unavailable, wrap clear tubes in aluminum foil.

-

Temperature:

-

Powder: Room temperature (desiccated).

-

Stock Solution (1-10 mg/mL): -20°C is optimal for long-term (6+ months). 4°C is acceptable for < 1 month.

-

Troubleshooting & Quality Control

If experimental results (e.g., rooting efficiency) decline, perform a root-cause analysis:

-

Check Color: A shift from clear/colorless to yellow/brown indicates photo-oxidation. Discard immediately.

-

Precipitation: IBA-K is highly soluble. Precipitates usually indicate contamination or reaction with calcium/magnesium in hard water (if tap water was used).

-

Biological Check: A simple mung bean or cucumber hypocotyl rooting assay can verify activity if analytical equipment is unavailable.

References

-

Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience, 25(7), 800-802.[1] Retrieved from [Link]

-

PhytoTechnology Laboratories. (n.d.).[2] I560 - Indole-3-Butyric Acid Potassium Salt Product Details. Retrieved from [Link]

-

Dunlap, J. R., & Robacker, K. M. (1988). Nutrient salts promote light-induced degradation of indole-3-acetic acid in tissue culture media. Plant Physiology, 88(2), 379-382. (Contextual reference for auxin photodegradation mechanisms). Retrieved from [Link]

Sources

Technical Guide: Auxin Activity & Application of Potassium 4-(1H-indol-3-yl)butanoate (K-IBA)

The following technical guide is structured to provide an exhaustive, mechanism-first analysis of Potassium 4-(1H-indol-3-yl)butanoate (K-IBA). It is designed for immediate application in research and commercial plant propagation settings.

Executive Summary

Potassium 4-(1H-indol-3-yl)butanoate, commonly known as K-IBA (CAS: 60096-23-3), is the water-soluble potassium salt of Indole-3-butyric acid (IBA). While free-acid IBA has long been the industry standard for adventitious rooting, its hydrophobicity necessitates the use of organic solvents (ethanol, DMSO) or harsh alkali (NaOH) for solubilization, introducing phytotoxicity risks and preparation complexity.

K-IBA resolves these solubility constraints while retaining the potent auxin activity of the parent compound. It functions as a metabolic prodrug , converting intracellularly into Indole-3-acetic acid (IAA) via peroxisomal

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | Potassium 4-(1H-indol-3-yl)butanoate |

| Common Name | K-IBA, IBA Potassium Salt |

| Molecular Formula | |

| Molecular Weight | 241.33 g/mol |

| Solubility | Highly soluble in water (>50 g/L); insoluble in non-polar organic solvents. |

| Appearance | White to pale yellow crystalline powder. |

| pH (1% Solution) | ~7.0–8.5 (Slightly alkaline due to salt hydrolysis). |

| Stability | Stable in solid form. Aqueous solutions are light-sensitive (photodegradation) and heat-sensitive. |

The "K-Salt" Advantage

Unlike free acid IBA, which requires protonation to cross membranes via diffusion or specific influx carriers, K-IBA dissociates immediately in aqueous media:

Physiological Mechanism of Action

The efficacy of K-IBA is defined by its pathway from application to nuclear signaling. It does not bind the TIR1 receptor with high affinity directly; rather, it acts as a precursor.

Uptake and Transport

Upon application (e.g., basal dip), the

-

Influx: Mediated by specific carriers or passive diffusion of the protonated form (IBAH) if the apoplast is acidic.

-

Efflux: Transporters such as ABCG36 (Arabidopsis PDR8) regulate cellular IBA levels, preventing toxic accumulation.

Metabolic Conversion (The Activation Step)

K-IBA's "slow-release" property stems from its requirement to undergo

-

Activation: IBA is converted to IBA-CoA by LACS4 (Long-chain Acyl-CoA Synthetase).[3]

- -Oxidation: A cycle of oxidation, hydration, and thiolysis removes two carbons. Enzymes involved include IBR1 , IBR3 , and IBR10 .

-

Release: Free IAA is released into the cytoplasm.

Signal Transduction

Once converted to IAA, the canonical auxin signaling pathway is triggered:

-

Reception: IAA binds to the TIR1/AFB F-box protein complex.

-

Degradation: The complex ubiquitinates Aux/IAA repressor proteins, marking them for 26S proteasomal degradation.

-

Transcription: Removal of Aux/IAA repressors frees ARF (Auxin Response Factors) transcription factors.

-

Outcome: Activation of genes driving cell division, dedifferentiation, and root primordia formation.

Visualization: The K-IBA Signaling Pathway

Caption: Mechanistic pathway of K-IBA from aqueous dissociation to nuclear gene activation via peroxisomal conversion.

Experimental Applications & Protocols

Stock Solution Preparation (Self-Validating)

Objective: Prepare a 10,000 ppm (10 mg/mL) K-IBA stock solution. Advantage: No alcohol or NaOH required.

-

Weighing: Accurately weigh 1.00 g of K-IBA powder.

-

Dissolution: Add powder to a beaker containing ~80 mL of distilled/deionized water.

-

Validation Check: The powder should dissolve rapidly with gentle stirring. If turbidity persists, check water pH (must be neutral/slightly acidic; avoid highly acidic water which may precipitate free acid IBA).

-

-

Volume Adjustment: Bring total volume to 100 mL with water.

-

Sterilization (Optional for dips, Mandatory for Tissue Culture): Pass through a 0.22

m PES syringe filter. -

Storage: Store in amber bottles at 4°C. Stable for 3-6 months.

The "Quick Dip" Method (Vegetative Propagation)

This is the industry standard for woody and semi-hardwood cuttings.

-

Step 1: Dilution. Dilute the 10,000 ppm stock to working concentration (see table below) using tap water.

-

Step 2: Preparation. Harvest cuttings (5-15 cm). Remove lower leaves.

-

Step 3: Application. Dip the basal 1-2 cm of the cutting into the K-IBA solution for 5 to 10 seconds .

-

Critical Control: Do not soak for minutes unless using very low concentrations (<100 ppm), as this causes tissue necrosis.

-

-

Step 4: Planting. Insert immediately into moist substrate (perlite/peat mix).

In Vitro Tissue Culture

K-IBA is heat-stable enough for autoclaving in some contexts, but filter sterilization is recommended to maintain 100% potency.

-

Concentration: Typically 0.1 – 5.0 mg/L.

-

Protocol: Add sterile filtered K-IBA stock to molten media (

C) post-autoclaving.

Visualization: Propagation Workflow

Caption: Operational workflow for K-IBA application in vegetative propagation.

Comparative Efficacy Analysis

The choice of auxin is critical for experimental success. K-IBA offers a balance of stability and activity.[2][4]

| Feature | K-IBA (Potassium Salt) | IBA (Free Acid) | NAA (Naphthaleneacetic acid) | IAA (Indole-3-acetic acid) |

| Solubility | Water (Excellent) | Alcohol/NaOH (Poor in water) | Alcohol/NaOH | Alcohol/NaOH |

| Metabolic Fate | Converted to IAA ( | Converted to IAA ( | Stable (Synthetic, not metabolized) | Rapidly degraded (Oxidation/Conjugation) |

| Action Type | Slow-release precursor | Slow-release precursor | Persistent signal (High potency) | Transient signal |

| Phytotoxicity | Low | Low (Solvent risk) | Moderate to High (Stunts growth) | Very Low |

| Primary Use | General rooting, difficult woody plants | General rooting | Tissue culture, easy-to-root plants | Research, herbaceous plants |

Data Interpretation:

-

K-IBA vs. IBA: Efficacy is statistically identical when molar equivalents are applied. The primary differentiator is the elimination of alcohol, which can dehydrate the cut basal end of sensitive explants.

-

K-IBA vs. NAA: NAA is more stable and does not require conversion, making it "stronger" but more prone to causing callus overgrowth rather than functional roots. K-IBA promotes better root quality (fibrous root systems).

Safety & Handling

-

PPE: Wear gloves and safety goggles. While K-IBA is less volatile than some reagents, it is a plant growth regulator and can be absorbed.

-

Inhalation: Avoid breathing dust. Use a fume hood when weighing powder.

-

Environmental: Do not contaminate water sources; auxins can affect aquatic flora.

References

-

Comparison of Two Water-soluble Forms of IBA for Rooting Cuttings. Source: Blythe, E. K., Mississippi State University. URL:[Link]

-

Indole-3-butyric acid metabolism and transport in Arabidopsis thaliana. Source: Frick, E. M., & Strader, L. C. (2018). Frontiers in Plant Science. URL:[Link]

-

Peroxisomal

-oxidation of indole-3-butyric acid in Arabidopsis. Source: Zolman, B. K., et al. (2000).[3][5] Plant Physiology. URL:[Link] -

Effect of Propagation Systems and K-IBA Concentrations on Peach Rootstocks. Source: MDPI (Agriculture Journal). URL:[Link][6]

Sources

- 1. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 3. academic.oup.com [academic.oup.com]

- 4. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 5. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rooting-hormones.com [rooting-hormones.com]

Troubleshooting & Optimization

Technical Support Center: Preventing IBA-K Precipitation in High Calcium Culture Media

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cell culture applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the potassium salt of Indole-3-butyric acid (IBA-K) in culture media containing high concentrations of calcium. Precipitation of this critical auxin can lead to inconsistent experimental results, nutrient lockout, and failed cultures. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the unexpected precipitation of IBA-K.

Q1: I've observed a cloudy, white precipitate after adding water-soluble IBA-K to my culture medium. What is causing this?

A: You are likely observing the formation of an insoluble salt, Calcium Indole-3-butyrate . While the potassium salt (IBA-K) is readily soluble in water[1][2][3], the indole-3-butyrate anion (IBA⁻) can react with divalent cations, such as calcium (Ca²⁺), which are present in high concentrations in many standard plant culture media like Murashige and Skoog (MS) medium[4][5][6].

This chemical reaction results in a salt with significantly lower solubility, causing it to precipitate out of the solution. Additionally, if your medium also contains high levels of phosphates, you risk forming calcium phosphate precipitates, which are known to be insoluble and can co-precipitate other media components, further complicating the issue[7][8][9].

Caption: Chemical interaction leading to IBA-K precipitation.

Q2: My medium contains both high calcium and high phosphate. How does this complicate the issue?

A: The combination of high calcium and phosphate concentrations creates a significant risk of forming insoluble calcium phosphate[10]. This reaction is highly dependent on pH; as the pH rises above 6.0-6.2, the likelihood of calcium phosphate precipitation increases dramatically[7][9]. This precipitate can act as a nucleation site, trapping other molecules like auxins, effectively removing them from the solution and making them unavailable to the cultured tissues. This is a common problem in hydroponics and cell culture that requires careful management of the media preparation sequence[7][8].

Q3: What is "solvent shock" and could it be the cause?

A: Solvent shock occurs when a compound dissolved in a small volume of a highly soluble solvent (like water for an IBA-K stock) is rapidly added to a large volume of a complex solution (the culture medium). This can create localized areas of supersaturation where the concentration of the compound momentarily exceeds its solubility limit, causing it to crash out of solution as a fine precipitate[11]. Even if the final concentration is theoretically soluble, the method of addition can trigger precipitation.

Q4: Does the pH of the medium play a role?

A: Absolutely. The pH of your culture medium is a critical factor for several reasons:

-

Calcium Phosphate Solubility: As mentioned, a higher pH (typically >6.2) significantly increases the risk of calcium phosphate precipitation[7][9].

-

Auxin Stability: While IBA is relatively stable, extreme pH values can affect the ionic state and stability of auxins.

-

Nutrient Uptake: The optimal pH for most plant culture media (around 5.7-5.8) is set to ensure the optimal availability and uptake of all nutrients by the plant tissue[12][13].

Incorrect pH at the time of mixing can exacerbate precipitation issues. It is crucial to adjust the pH of the bulk medium before adding all components, especially those added from separate stock solutions[13][14].

Troubleshooting Guide

If you are currently facing a precipitation issue, use this guide to diagnose and remedy the problem.

-

Issue: A precipitate forms immediately upon adding the IBA-K stock solution to the main medium.

-

Probable Cause: This strongly suggests either a direct chemical reaction with a component in the medium (likely calcium) or solvent shock. You may have added the calcium salts and phosphate salts in the wrong order, or your IBA-K stock is too concentrated.

-

Solution: Discard the medium. Review your preparation protocol. Ensure you are following the recommended order of mixing as detailed in the protocols below. Consider preparing a more dilute IBA-K stock solution and adding it slowly while stirring vigorously.

-

-

Issue: The medium was clear after preparation, but a precipitate formed after autoclaving or during storage.

-

Probable Cause: Temperature changes and pH shifts during heating can cause salts to precipitate out of a solution that was previously stable[15]. Heat-labile components, including some auxins, can also degrade or react under high temperatures.

-

Solution: For critical applications, it is best practice to add heat-sensitive components like IBA-K via filter sterilization to the medium after it has been autoclaved and has cooled to below 50°C[6][14][16]. This prevents both heat degradation and heat-induced reactions with other media components.

-

Prevention: Protocols & Methodologies

Proactive prevention is the most effective strategy. The following protocols are designed to avoid precipitation from the outset.

Protocol 1: The Gold Standard Media Preparation Workflow

This method relies on the principle of separating incompatible ions until they are in a dilute solution. The key is the preparation of separate, concentrated stock solutions that are mixed in a specific order.

Experimental Workflow Diagram:

Caption: Recommended workflow for preparing high-calcium media.

Step-by-Step Methodology:

-

Prepare Stock Solutions: Create separate, concentrated stock solutions for:

-

Macronutrients (excluding calcium chloride and phosphate salts).

-

Micronutrients (including iron chelate like Fe-EDTA).

-

Calcium Chloride (e.g., a dedicated 100x stock).[4]

-

Phosphate Salts (e.g., KH₂PO₄).

-

Vitamins.

-

IBA-K (dissolve powder in sterile, tissue-culture grade water).

-

-

Initial Mixing: In a beaker larger than the final volume, start with approximately 80% of the final required volume of tissue-culture grade water. Begin stirring with a magnetic stir bar.

-

Combine Stocks: Add the stock solutions in the following order, ensuring each is fully dissolved before adding the next: a. Macronutrient stock. b. Micronutrient stock. c. Phosphate salt stock. d. Slowly add the Calcium Chloride stock. Adding calcium last to the dilute mixture is critical to prevent precipitation with phosphates or sulfates[8][17][18].

-

Add Sugars: Dissolve the required amount of sucrose and myo-inositol.

-

Adjust pH: While stirring, carefully adjust the medium to the desired final pH (e.g., 5.7-5.8) using 0.1M NaOH or 0.1M HCl[12][13]. This step is crucial before bringing the medium to its final volume.

-

Final Volume: Transfer the solution to a volumetric flask or graduated cylinder and add water to reach the final volume. Mix thoroughly.

-

Sterilization:

-

If preparing a solid medium, add the gelling agent (e.g., agar) and heat to dissolve.

-

Dispense the medium into culture vessels.

-

Autoclave at 121°C and 15 psi for 15-20 minutes[14].

-

-

Aseptic Additions: In a laminar flow hood, allow the autoclaved medium to cool to below 50°C. Add the pre-prepared, filter-sterilized IBA-K stock solution and any other heat-labile components (e.g., certain vitamins, antibiotics). Swirl gently to mix before the medium solidifies.

Protocol 2: Using Chelating Agents for Enhanced Stability (Advanced)

For exceptionally high calcium concentrations where precipitation remains an issue, a chelating agent can be tested. Chelators like Ethylenediaminetetraacetic acid (EDTA) bind to divalent cations like Ca²⁺, preventing them from reacting with other ions[16][19]. Note that media already contains EDTA to chelate iron, but additional EDTA may be required.

Caution: Excess EDTA can chelate essential nutrients, making them unavailable to the plant tissues. This protocol requires careful optimization.

Methodology:

-

Determine Experimental Range: Set up a small-scale pilot experiment with varying final concentrations of additional Na₂EDTA (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM).

-

Prepare Medium: Prepare the culture medium as described in Protocol 1. Add the experimental amount of Na₂EDTA to the bulk water before adding the other salt stocks.

-

Observe: After adding all components, including IBA-K, observe for any signs of precipitation.

-

Bioassay: Culture your target tissue on the successful (clear) media formulations to ensure the added EDTA does not have a toxic effect or inhibit growth. Select the lowest concentration of EDTA that prevents precipitation and supports healthy growth.

Data & Reference Tables

Table 1: Solubility of Key Components

| Compound | Formula | Solubility in Water | Notes |

| IBA-K | C₁₂H₁₂KNO₂ | ~50 g/L (50 mg/mL) at RT[20][21] | Highly soluble; preferred form for stock solutions. |

| Calcium Chloride (dihydrate) | CaCl₂·2H₂O | 1000 g/L at 20°C | Very high solubility. |

| Calcium Phosphate (tribasic) | Ca₃(PO₄)₂ | ~0.02 g/L | Very low solubility; a common source of precipitation. |

| Calcium Indole-3-butyrate | Ca(C₁₂H₁₂NO₂)₂ | Solubility data not readily available, but empirically very low. | The likely precipitate formed in this reaction. |

Table 2: Typical Calcium Chloride Concentrations in Common Media

| Medium Formulation | CaCl₂·2H₂O Concentration (mg/L) | Molar Concentration (mM) |

| Murashige & Skoog (MS), 1962 | 440 | ~3.0 |

| Linsmaier & Skoog (LS), 1965 | 440 | ~3.0 |

| Gamborg's B5, 1968 | 150 | ~1.0 |

| White's Medium, 1943 | 300 | ~2.0 |

References

-

Blamey, F. P. C., et al. (2015). Calcium and Auxin: A Dialogue in Plants. Plant Signaling & Behavior. [Link]

-

Buckhout, T. J., et al. (1981). In Vitro Promotion by Auxins of Divalent Ion Release from Soybean Membranes. Plant Physiology. [Link]

-

CliniSciences. (n.d.). Indole-3-Butric Acid Potassium Salt (IBA-K). [Link]

-

ChemBK. (2024). Indole-3-Butyric Acid Potassium Salt. [Link]

-

ScienceDaily. (2019). How a protein connecting calcium and plant hormone regulates plant growth. [Link]

-

Gavin Publishers. (n.d.). Composition and Preparation of Plant Tissue Culture Medium. [Link]

-

Power Grown. (n.d.). 25 Grams Water Soluble indole-3-butyric Acid (IBA-K) 99% with instructions. [Link]

-

Park, S., et al. (2018). Effect of enhanced CaCl2, MgSO4, and KH2PO4 on improved in vitro growth of potato. Journal of Plant Biotechnology. [Link]

-

Enx Energy and Chemicals Nigeria Limited. (n.d.). INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K). [Link]

-

Studocu. (n.d.). Preparation of media for plant tissue culture (MS and B5). [Link]

-

Zhang, W., et al. (2019). Roles and mechanisms of Ca2+ in regulating primary root growth of plants. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2016). What is the use of chelating agent in Bacterial media?. [Link]

- Bhojwani, S. S., & Razdan, M. K. (1996). Plant Tissue Culture: Theory and Practice. Elsevier.

-

Giel, P., & Bojarczuk, K. (2003). The effect of high concentration of selected calcium salts on development of microcuttings of rhododendron R. 'Catawbiense Grandiflorum' in in vitro cultures. Dendrobiology. [Link]

-

Front Row Ag. (2025). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them. [Link]

-

Artisun Technology. (2025). Mixing Guide for Nutrient Solution for Hydroponics Systems. [Link]

-

Crimson Living. (2024). Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster. [Link]

-

PhytoTech Labs. (n.d.). Indole-3-Butyric Acid (K-IBA). [Link]

-

OUCI. (n.d.). Role of Calcium Ions in Plant Growth and Mechanism of IAA Action. [Link]

-

Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

-

Penn State Extension. (2026). Hydroponics Systems: Using the Two Basic Equations to Calculate a Nutrient Solution Recipe. [Link]

-

Lab Associates. (2022). How to prepare culture media for plant tissue culture?. [Link]

-

University of California, San Francisco. (n.d.). Calcium phosphate precipitation for MDCK cells. [Link]

-

Fivephoton Biochemicals. (n.d.). Calcium Phosphate Transfection Kits. [Link]

-

Hydroponic Research. (2019). Calcium's behavior in hydroponics. [Link]

-

Purdue University. (2018). How to Select the Right Fertilizer for Hydroponics. [Link]

-

Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

-

MacConaill, M. (1985). Calcium Precipitation From Mammalian Physiological Salines (Ringer Solutions) and the Preparation of High [Ca] Media. Journal of Pharmacological Methods. [Link]

-

Johnson, C. M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress. [Link]

Sources

- 1. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 4. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]

- 5. plantcelltechnology.com [plantcelltechnology.com]

- 6. plantcelltechnology.com [plantcelltechnology.com]

- 7. frontrowag.com [frontrowag.com]

- 8. extension.psu.edu [extension.psu.edu]

- 9. Calcium precipitation from mammalian physiological salines (Ringer solutions) and the preparation of high [Ca] media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 钙在细胞培养中的应用 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dnrcollege.org [dnrcollege.org]

- 13. labassociates.com [labassociates.com]

- 14. Media Preparation – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 15. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]

- 16. How to Avoid Precipitation in Gellan Gum Media - Cinogel Biotech-Gellan Gum Factory [gellangum.net]

- 17. artisuntechnology.com [artisuntechnology.com]

- 18. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]

- 19. researchgate.net [researchgate.net]

- 20. 30631022-4 | Indole-3-Butyric Acid Potassium Salt (IBA-K) Clinisciences [clinisciences.com]

- 21. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) - ENX ENERGY AND CHEMICALS NIGERIA LTD. [enx-energychem.com]

troubleshooting low rooting rates with potassium indole-3-butyrate

Technical Support Center: Optimizing Rooting with Potassium Indole-3-Butyrate (K-IBA)

-

Status: Active

-

Ticket ID: K-IBA-ROOT-OPT-001

-

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing low rooting rates or inconsistent results using Potassium Indole-3-Butyrate (K-IBA). Unlike free acid IBA, K-IBA is water-soluble, offering distinct advantages in preparation ease and solvent toxicity reduction. However, its ionic nature introduces specific stability challenges regarding pH and oxidative stress. This guide deconstructs the failure points in K-IBA protocols, moving from chemical preparation to physiological application.

Module 1: Chemical Stability & Preparation (The "Invisible" Errors)

Q: My K-IBA stock solution is cloudy or has formed a precipitate. Is it still usable?

A: No. Discard and prepare fresh.

K-IBA (

-

The Fix: Use buffered water (pH 7.0–7.2) for stock preparation.[1] Do not use alcohol; K-IBA is designed to be water-soluble. Adding alcohol to K-IBA is a common redundancy error that increases phytotoxicity.

Q: Can I autoclave K-IBA media? A: It is not recommended for quantitative research. While K-IBA is more thermally stable than IAA (Indole-3-Acetic Acid), autoclaving (121°C, 15 psi) can cause degradation rates of 20–40% depending on the media matrix and cycle duration.

-

The Gold Standard: Filter-sterilize (0.22 µm PES membrane) the K-IBA stock and add it to the media after autoclaving, once the media has cooled to 50–55°C.

-

The "Good Enough" Standard: If you must autoclave, increase the initial concentration by 20% to compensate for thermal loss, but acknowledge this introduces batch-to-batch variability.

Protocol: Standardized K-IBA Stock Preparation (1 mg/mL)

-

Weigh: 100 mg of K-IBA powder.

-

Dissolve: Add to 80 mL of deionized water.

-

Check pH: Ensure pH is > 7.0. If cloudy, add 1N KOH dropwise until clear.

-

Volume: Bring to final volume of 100 mL with deionized water.

-

Sterilize: Syringe filter (0.22 µm) into a sterile, light-protected container.

-

Storage: -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Module 2: Physiological Troubleshooting (The "Biological" Errors)

Q: I see massive callus formation at the cut site, but no root elongation. Why? A: You have induced an "Auxin Overdose." Rooting requires a specific Auxin:Cytokinin ratio. High auxin triggers root initiation (dedifferentiation). However, continued exposure to high auxin inhibits root elongation and promotes undifferentiated callus growth.

-

The Fix:

-

Pulse Treatment: Use a high concentration "dip" (e.g., 1000–3000 ppm) for seconds, then move to hormone-free media.

-

Media Transfer: If using in-media rooting (e.g., 1 mg/L), transfer explants to hormone-free media after 7–14 days.

-

Q: My explants turn black at the base and die (Necrosis). A: This is likely oxidative stress or phenolic exudation, not just K-IBA toxicity. K-IBA metabolism generates reactive oxygen species (ROS). If the tissue is rich in phenolics (e.g., woody species), the wounding + auxin triggers oxidation.

-

The Fix: Add antioxidants to the media (Ascorbic Acid 50–100 mg/L or Activated Charcoal 1–2 g/L) to adsorb phenolics and buffer ROS.

Data Analysis: Troubleshooting Matrix

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Precipitation in Stock | Low pH (< 6.0) | Reversion of K-salt to insoluble acid form. | Adjust solvent pH to 7.0–7.2 using KOH. |

| Callus, No Roots | Supra-optimal Auxin | Auxin promotes cell division over differentiation. | Reduce concentration or exposure time (Pulse vs. Chronic). |

| Basal Necrosis | Phenolic Oxidation | Wounding + Auxin triggers PPO (Polyphenol Oxidase). | Add Activated Charcoal or PVP to media; frequent subculture. |

| Inconsistent Rooting | Photodegradation | Indole ring oxidation by UV/Blue light. | Store stocks in amber bottles; incubate cultures in dark for first 48-72h. |

| Shoot Tip Yellowing | Ethylene Buildup | High auxin stimulates ACC synthase (Ethylene precursor). | Use vented vessels or add Silver Thiosulfate (STS). |

Visualizing the Mechanism

Figure 1: The Auxin Signaling & Transport Pathway

Understanding how K-IBA converts to active auxin (IAA) and triggers gene expression.

Caption: K-IBA enters the cell and is converted to IAA via beta-oxidation in the peroxisome.[2] IAA binds to the TIR1 receptor, degrading the Aux/IAA repressor, allowing ARF to activate root-specific genes.

Figure 2: Troubleshooting Logic Tree

Decision matrix for diagnosing low rooting rates.

Caption: A systematic approach to isolating variables: Chemical (Stock), Biological (Tissue), and Environmental (Light/Storage).

References

-

BenchChem. (2025).[2] Indole-3-Butyric Acid (IBA) for Root Induction in Hydroponic Systems: Application Notes and Protocols. Retrieved from

-

Frick, E. M., Strader, L. C., & Bartel, B. (2017).[3] "Roles for IBA-derived auxin in plant development." Journal of Experimental Botany. Retrieved from

-

Fattorini, L., et al. (2017). "Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid." BMC Plant Biology. Retrieved from

-

Hortus USA. (2025). Use Rooting Hormones, or Not? Multiple Applications May Be Best. Retrieved from

-

Blythe, E. K. (2005). "Comparison of Two Water-soluble Forms of IBA for Rooting Cuttings." Combined Proceedings International Plant Propagators' Society. Retrieved from

Sources

Technical Support Center: Extending the Shelf Life of Prepared IBA-K Aqueous Solutions

Welcome to the technical support center for Indole-3-butyric acid potassium salt (IBA-K) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and efficacy of your prepared aqueous solutions. Here, we move beyond simple instructions to explain the underlying principles, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with IBA-K solutions.

Q1: My freshly prepared IBA-K solution appears cloudy. What is the cause and is it still usable? A: Cloudiness immediately after preparation can be caused by using hard water, which contains minerals that can precipitate with the potassium salt, or by incomplete dissolution.[1] If you used high-purity water (distilled or demineralized), slight warming and stirring may resolve it.[2] However, if the solution remains cloudy or if cloudiness appears after storage, it is more likely due to microbial contamination or chemical precipitation.[3][4] As a best practice, discard cloudy solutions to avoid introducing contaminants or inaccurate concentrations into your experiments.

Q2: How long can I store my aqueous IBA-K stock solution? A: The shelf life is highly dependent on storage conditions. For working solutions, it is best to prepare them fresh.[5] Concentrated stock solutions are more stable.[6] Stored in a sterile, light-proof container, aqueous solutions can be kept for about a week or two in the refrigerator (2-8°C).[3][7] For long-term storage (several months to a year), aliquoting and freezing at -20°C is the recommended method.[6]

Q3: My IBA-K solution has lost its effectiveness in rooting experiments. Why did this happen? A: A loss of biological activity is a direct indicator of chemical degradation. The primary causes are exposure to light (photodegradation) and elevated temperatures.[8][9][10] IBA, while more stable than other auxins like Indole-3-acetic acid (IAA), will break down if not stored properly.[11][12] Microbial contamination can also degrade the active compound.[13]

Q4: Should I autoclave my IBA-K solution to sterilize it? A: No, autoclaving is not recommended for auxin solutions. Studies have shown that the high heat and pressure of autoclaving can cause significant degradation of IBA, with losses of up to 20% reported.[11][14] The preferred method for sterilizing IBA-K solutions is filtration through a 0.22 µm sterile membrane filter.[15][16]

Q5: What is the best way to store my prepared IBA-K solution? A: The ideal storage method is to freeze aliquots of your sterile-filtered, concentrated stock solution at -20°C in amber or foil-wrapped sterile containers.[3][6] For short-term use, refrigerate at 2-8°C, always protected from light.[7][17][18] Never store auxin solutions at room temperature on the lab bench.[7]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Microbial Contamination

Microbial growth is the most common cause of failure for aqueous hormone solutions, as the water and residual nutrients can support bacteria and fungi.[15][19]

Symptoms:

-

Visual: Cloudiness, turbidity, formation of a film on the surface, or visible clumps/colonies.

-

Olfactory: An unusual or foul odor.

-

Performance: Inconsistent or failed experimental results.

Causality and Prevention: The introduction of microbes can occur from non-sterile water, contaminated glassware, or airborne spores during preparation.[15]

-

Water Quality: Always use high-purity, sterile water (e.g., autoclaved, distilled, or demineralized water). Using tap or pond water can introduce microbes that actively break down IBA.[1]

-

Aseptic Technique: Prepare solutions in a sterile environment, such as a laminar flow hood.[16] Use sterile glassware and pipette tips. Avoid leaving the stock solution bottle open to the air.

-

Sterilization: Since IBA-K is heat-sensitive, sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile storage vessel.[16][20] This physically removes bacteria and fungal spores without heat degradation.

Guide 2: Understanding and Mitigating Chemical & Photodegradation

IBA-K, like all auxins, is a complex organic molecule susceptible to degradation from environmental energy sources like light and heat.

Symptoms:

-

Visual: A gradual change in color of the solution (often turning yellowish or brownish) without visible microbial growth.[13]

-

Performance: A quantifiable decrease in biological activity over time (e.g., lower rooting percentages in cuttings).

Causality and Prevention:

-

Photodegradation: The indole ring structure in IBA is sensitive to UV and visible light, which can cleave bonds and render the molecule inactive.[8][9]

-

Thermal Degradation: Higher temperatures increase the rate of all chemical reactions, including the slow hydrolysis and oxidation of IBA-K in water.

-

Solution: Store solutions in a refrigerator (2-8°C) or, for long-term preservation, a freezer (-20°C).[3][6] This drastically slows the degradation kinetics. A study on IBA in a 50% isopropanol solution showed it was stable for at least 6 months at room temperature, but aqueous solutions are less stable due to the potential for microbial growth.[13]

-

Troubleshooting Flowchart: Diagnosing IBA-K Solution Issues

This diagram provides a logical path to identify the root cause of a problematic solution.

Caption: Troubleshooting flowchart for IBA-K solution issues.

Section 3: Protocols for Maximizing Shelf Life

Protocol 1: Preparation of a 1000x (1 mg/mL) Sterile IBA-K Stock Solution

This protocol details the preparation of a concentrated stock solution, which is more stable for long-term storage than dilute working solutions.[6]

Materials:

-

Indole-3-butyric acid potassium salt (IBA-K) powder

-

High-purity, sterile water (autoclaved, deionized, or distilled)

-

Sterile 100 mL amber glass bottle or clear bottle with aluminum foil

-

Sterile magnetic stir bar and stir plate

-

Calibrated analytical balance

-

Sterile 0.22 µm syringe filter and sterile syringe

-

Laminar flow hood or sterile workspace

Procedure:

-

Work in a sterile environment (e.g., a laminar flow hood) for all subsequent steps.[16]

-

Weighing: Accurately weigh 100 mg of IBA-K powder.

-

Dissolving: Place the sterile magnetic stir bar into the sterile amber bottle. Aseptically transfer the 100 mg of IBA-K into the bottle.

-

Add approximately 80 mL of sterile water. The potassium salt form is readily soluble in water.[2][8]

-

Place the bottle on a magnetic stir plate and stir until the powder is completely dissolved. Avoid excessive heating.

-

Bringing to Volume: Carefully add sterile water to bring the final volume to exactly 100 mL.

-

Filter Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter to the syringe tip. Carefully filter the entire solution into a final sterile storage vessel (or multiple smaller sterile aliquot tubes). This is a critical step to ensure sterility without heat degradation.[15][20]

-

Labeling: Clearly label the container with the compound name (IBA-K), concentration (1 mg/mL), preparation date, and your initials.

Data Summary: Recommended Storage Conditions

| Condition | Temperature | Duration | Container Type | Key Rationale |

| Short-Term | 2-8°C (Refrigerator) | Up to 2-4 weeks[3][7] | Sterile, Amber/Foil-wrapped | Slows microbial growth and chemical degradation.[7] |

| Long-Term | -20°C (Freezer) | 6 months to 1 year+[6] | Sterile, Amber/Foil-wrapped Aliquots | Halts microbial growth and drastically reduces chemical degradation. Aliquoting prevents freeze-thaw cycles. |

| Unacceptable | Room Temperature | N/A | Any | Promotes rapid microbial growth and chemical degradation.[7] |

Workflow Diagram: Best Practices for IBA-K Solution Handling

This diagram visualizes the optimal workflow from preparation to experimental use.

Caption: Optimal workflow for preparing and storing IBA-K solutions.

Section 4: References

-

A Fumigation-Based Surface Sterilization Approach for Plant Tissue Culture - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Taking the cuttings - ROOTING CUTTINGS OF TROPICAL TREES. (n.d.). Forestrypedia. Retrieved February 15, 2026, from [Link]

-

4 methods of sterilization used in plant tissue culture. (2021, September 9). Lab Associates. Retrieved February 15, 2026, from [Link]

-

Common rooting hormones methods of auxin application. (n.d.). University of Massachusetts Amherst. Retrieved February 15, 2026, from [Link]

-

Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 15, 2026, from [Link]

-

Sterilization Techniques in Tissue Culture. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application. (2024, March 25). Ageruo Biotech. Retrieved February 15, 2026, from [Link]

-

Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living. (2024, November 27). Crimson Living. Retrieved February 15, 2026, from [Link]

-

INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K). (n.d.). Beacon. Retrieved February 15, 2026, from [Link]

-

The Complete Guide to Plant Auxins. (2019, January 22). Power Grown. Retrieved February 15, 2026, from [Link]

-

Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. (1988). Journal of Environmental Horticulture. Retrieved February 15, 2026, from [Link]

-

Raising the pH of the Pulsing Solution Improved the Acropetal Transport of NAA and 2,4-D and Their Efficacy in Reducing Floret Bud Abscission of Red Cestrum Cut Flowers. (2020, June 23). Frontiers in Plant Science. Retrieved February 15, 2026, from [Link]

-

What are the durabilities of plant growth regularors in solution? (2019, April 23). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience. Retrieved February 15, 2026, from [Link]

-

The effect of autoclaving and pH on the stability of IAA and IBA in... (1990). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. (2018, August 1). PubMed. Retrieved February 15, 2026, from [Link]

-

Impact of Indole-3-Butyric Acid on Adventitious Root Development from Cuttings of Tea in. (2016, October 1). American Society for Horticultural Science. Retrieved February 15, 2026, from [Link]

-

Auxins and Rooting Hormones. (n.d.). PhytoTech Labs. Retrieved February 15, 2026, from [Link]

-

Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. (2011). Plant Physiology. Retrieved February 15, 2026, from [Link]

-

METHODS AND TIPS TO USE AQUEOUS (WATER BASED) IBA ROOTING SOLUTIONS. (2012, September 22). International Plant Propagators' Society. Retrieved February 15, 2026, from [Link]

-

Which is the best method of preparing rooting hormone from IBA and NAA? (2016, March 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa. (1996). Plant Physiology. Retrieved February 15, 2026, from [Link]

-

Study of the effect of indole-3-butyric acid (IBA) on the rooting of kola tree cuttings. (2023, December 11). International Network for Natural Sciences. Retrieved February 15, 2026, from [Link]

-

Troubleshooting Cloudy Pool Water: Quick Fixes & Long-Term Solutions. (2025, August 3). Jersey Chemicals. Retrieved February 15, 2026, from [Link]

Sources

- 1. rooting-hormones.com [rooting-hormones.com]

- 2. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 3. researchgate.net [researchgate.net]

- 4. Troubleshooting Cloudy Pool Water | Quick Fixes & Solutions [jerseychemicals.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. ROOTING CUTTINGS OF TROPICAL TREES [fao.org]

- 8. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 9. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) - ENX ENERGY AND CHEMICALS NIGERIA LTD. [enx-energychem.com]

- 10. Iba-K Indole-3-Butyric Acid Potassium Salt 98tc for Stronger and Healthier Plants - Indolebutyric Acid Rooting, Indole Butyric Acid Roots | Made-in-China.com [m.made-in-china.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. hort [journals.ashs.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. plantcelltechnology.com [plantcelltechnology.com]

- 16. plantcelltechnology.com [plantcelltechnology.com]

- 17. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]

- 18. innspub.net [innspub.net]

- 19. A Fumigation-Based Surface Sterilization Approach for Plant Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

resolving solubility issues of indole-3-butyric acid potassium salt in cold water

Executive Summary: The "Cold Water" Challenge

Welcome to the Technical Support Center. You are likely here because your Indole-3-Butyric Acid Potassium Salt (IBA-K) is not dissolving as expected, or has precipitated out of solution ("crashed out") after storage in the refrigerator.

While IBA-K is chemically engineered to be water-soluble (unlike its parent acid, IBA), it faces two critical thermodynamic barriers in cold water (

-

Kinetic Inhibition: Low thermal energy prevents the breakdown of the crystal lattice, slowing the hydration of

and -

pH-Induced Reversion: This is the most common silent failure. Cold water absorbs more atmospheric

, forming carbonic acid. If the solvent pH drops below 6.0, the salt attempts to revert to the insoluble acid form (IBA), resulting in a cloudy precipitate.

This guide provides the protocols to resolve these issues while maintaining the biological integrity of the auxin.

The Chemistry of Solubility (Mechanism)

To troubleshoot effectively, you must understand the equilibrium states. IBA-K exists in a delicate balance dependent on pH and Temperature.

Visualizing the Stability Pathway

The following diagram illustrates the critical "tipping points" where your solution moves from soluble to precipitated.

Figure 1: The solubility equilibrium of IBA-K. Note that low pH (acidity) is the primary driver of precipitation, often mistaken for "poor solubility."

Optimized Protocol: Preparation of High-Stability Stock Solutions

Objective: Prepare a 10 mg/mL (10,000 ppm) Stock Solution. Standard: Use Type I (Milli-Q) or distilled water. Avoid tap water due to calcium/magnesium interference.

Step-by-Step Workflow

-

Weighing: Weigh 1.0 g of IBA-K powder.

-

The "Warm Start" (Critical Step):

-

Do NOT add the full volume of cold water immediately.

-

Add approx. 30-50 mL of warm distilled water (

) to the powder. -

Why? This overcomes the initial lattice energy barrier without thermally degrading the auxin.

-

-

Agitation: Vortex or stir magnetically until the solution is perfectly clear.

-

Volume Adjustment: Bring the final volume to 100 mL using room temperature water.

-

pH Check (The Safety Net):

-

Sterilization: Filter sterilize using a 0.22 µm PES or Nylon membrane. Do not autoclave IBA-K solutions, as high heat can reduce potency over time [1].

Solubility Data Table

| Parameter | IBA-K (Salt) | IBA (Acid) | Note |

| Solubility (20°C) | > 50 mg/mL | < 0.1 mg/mL | Salt is highly soluble; Acid is not. |

| Preferred Solvent | Water | Ethanol / NaOH | IBA-K is designed for water-only use. |

| Critical pH Limit | Maintain pH > 7.0 | Soluble at pH > 8.0 | Below pH 6.0, IBA-K precipitates. |

| Stability (4°C) | Good (Dark) | Good (Dark) | Cold storage can cause reversible precipitation. |

Troubleshooting Guide (FAQ)

Scenario A: "My solution turned cloudy immediately after adding water."

Diagnosis: pH Shock.

Explanation: If you used unbuffered distilled water that has been sitting open, it may have absorbed

-

Add 1N KOH (Potassium Hydroxide) dropwise while stirring.

-

The solution should clear up as the pH rises above 7.0.

Scenario B: "I stored my stock solution in the fridge, and now there are crystals at the bottom."

Diagnosis: Thermal Precipitation (Solubility Limit).

Explanation: Solubility decreases as temperature drops. A 10 mg/mL solution is stable at room temp but may be supersaturated at

-

Place the container in a warm water bath (

) for 10–15 minutes. -

Gently invert/swirl. The crystals should re-dissolve.

-

Prevention: Store working stocks at lower concentrations (e.g., 1 mg/mL) if refrigeration is strictly required, or prepare fresh.

Scenario C: "Can I dissolve IBA-K in alcohol to avoid these issues?"

Answer: Yes, but it defeats the purpose. Technical Insight: You can dissolve IBA-K in small amounts of ethanol, but IBA-K is specifically synthesized to avoid the phytotoxicity associated with alcohol solvents on sensitive tissue cultures [2]. If you must use alcohol, you could have used the cheaper IBA Acid form. Stick to water for IBA-K.

Diagnostic Workflow: Resolving Precipitation

Use this decision tree to salvage a failed solution.

Figure 2: Decision tree for troubleshooting IBA-K precipitation events.

Storage & Stability Standards

To ensure reproducibility in your experiments (E-E-A-T principle of Reliability), adhere to these storage protocols:

-

Photostability: IBA-K is light-sensitive.[5] Always store solid powder and solutions in amber bottles or wrapped in foil. Light exposure causes photo-oxidation, reducing auxin activity [3].

-

Temperature:

-

Powder: Store at

(desiccated). -

Stock Solution: Store at

in aliquots to avoid freeze-thaw cycles. Liquid stocks at

-

-

Sterility: Aqueous solutions are prone to microbial growth.[6] Always filter-sterilize (0.22 µm) before storage.

References

-

PhytoTech Labs. (n.d.). Indole-3-Butyric Acid Solution Preparation. Retrieved from [Link]

- Epstein, E., & Ludwig-Müller, J. (1993). Indole-3-butyric acid in plants: occurrence, synthesis, metabolism and transport. Physiologia Plantarum, 88(2), 382-389.

(Note: While specific deep-links to product manuals change frequently, the citations above refer to standard operating procedures verified across major suppliers like PhytoTech, Sigma, and GoldBio.)

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-Butyric Acid Potassium Salt, Strong plant root booster hormone, IBA-K - Crimson Living [crimson-living.com]

- 4. innspub.net [innspub.net]

- 5. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 6. scispace.com [scispace.com]

Validation & Comparative

A Comparative Guide to HPLC Analysis Methods for Quantifying Potassium 4-(1H-indol-3-yl)butanoate Residues

For researchers, scientists, and professionals in drug development and agriculture, the precise quantification of active pharmaceutical ingredients (APIs) and plant growth regulators is paramount. Potassium 4-(1H-indol-3-yl)butanoate, the potassium salt of indole-3-butyric acid (IBA), is a widely used auxin that promotes root formation in plant cuttings.[1][2] Ensuring its correct concentration in formulations and monitoring its residual levels in environmental and biological samples is critical for efficacy and safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into methodological choices and presenting supporting data to aid in method development and selection.

The Analytical Challenge: Properties of Potassium 4-(1H-indol-3-yl)butanoate

Potassium 4-(1H-indol-3-yl)butanoate is a water-soluble salt that dissociates in solution to provide the active indole-3-butyrate anion. The analytical challenge lies in the separation and detection of this anion from various sample matrices, which can range from simple aqueous solutions to complex plant tissues or soil extracts. The indole functional group provides a chromophore suitable for UV detection and is also fluorescent, offering a more sensitive detection alternative.

Core Methodology: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the predominant technique for the analysis of indole compounds, including IBA.[3][4] This is due to its versatility in handling a wide range of analyte polarities and its compatibility with various detection methods.

The Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18, C8, or Phenyl), and the mobile phase is polar. The analyte, indole-3-butyric acid, being a moderately polar compound, is retained on the nonpolar stationary phase. The elution of the analyte is controlled by varying the polarity of the mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol.

To ensure good peak shape and reproducible retention times for the acidic IBA, the mobile phase is often acidified with formic acid, acetic acid, or phosphoric acid.[5][6][7] The acid suppresses the ionization of the carboxylic acid group of IBA, rendering it less polar and increasing its retention on the reversed-phase column.

Caption: A typical experimental workflow for the HPLC analysis of potassium 4-(1H-indol-3-yl)butanoate.

Comparative Analysis of RP-HPLC Methods

The choice of column, mobile phase, and detector significantly impacts the performance of the HPLC method. Below is a comparison of common approaches.

| Parameter | Method 1: C18 with UV Detection | Method 2: Phenyl Hydride with UV Detection | Method 3: C8 with Fluorescence Detection |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl Hydride (e.g., 4.6 x 75 mm, 4 µm)[5] | C8 (e.g., 4.6 x 100 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)[7] | Acetonitrile:Water with 0.1% Formic Acid (Gradient)[5] | Methanol:Water (Gradient)[8] |

| Detection | UV at 280 nm[5] | UV at 280 nm[5] | Fluorescence (Ex: 280 nm, Em: 350 nm)[8] |

| Advantages | Robust, widely available column, good for general-purpose analysis. | Enhanced selectivity for aromatic compounds due to π-π interactions.[5] | High sensitivity and selectivity, ideal for trace residue analysis.[8][9] |

| Limitations | May have lower selectivity for closely related indole compounds. | May have different selectivity compared to standard C18 columns, requiring method re-optimization. | Not all labs have fluorescence detectors; potential for quenching from matrix components. |

| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min |

| Injection Volume | 10-20 µL | 1 µL[5] | 10 µL |

Causality Behind Experimental Choices

-

Column Chemistry : A C18 column is a good starting point due to its strong hydrophobic retention. A Phenyl Hydride column is chosen for its alternative selectivity, which can be beneficial in resolving IBA from matrix interferences or related impurities through π-π interactions with the indole ring.[5] A C8 column offers slightly less retention than C18, which can be useful for faster analysis times.[8]

-

Mobile Phase Modifier : The addition of an acid like formic, acetic, or phosphoric acid is crucial. It ensures that the indole-3-butyric acid is in its neutral, protonated form, leading to better retention and symmetrical peak shapes. Formic acid is a good choice for LC-MS compatibility.[5]

-

Detector Selection : UV detection at 280 nm is a standard, robust method suitable for formulation analysis where concentrations are relatively high.[5] For residue analysis, the native fluorescence of the indole moiety provides significantly higher sensitivity and selectivity, allowing for the detection of much lower concentrations.[8][9]

Detailed Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol provides a starting point for the quantification of potassium 4-(1H-indol-3-yl)butanoate in a soluble powder formulation.

1. Preparation of Standard Solutions

-

Accurately weigh approximately 25 mg of potassium 4-(1H-indol-3-yl)butanoate reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A typical range would be 1-100 µg/mL.

2. Sample Preparation

-

Accurately weigh a portion of the powder formulation equivalent to about 25 mg of potassium 4-(1H-indol-3-yl)butanoate into a 25 mL volumetric flask.

-

Add approximately 15 mL of 50:50 acetonitrile:water and sonicate for 10 minutes to dissolve.

-

Dilute to volume with the same solvent and mix well.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

-

Column : Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[5]

-

Mobile Phase :

-

A: DI Water with 0.1% Formic Acid (v/v)

-

B: Acetonitrile with 0.1% Formic Acid (v/v)

-

-

Gradient :

-

0-1 min: 25% B

-

1-5 min: 25% to 85% B

-

5-6 min: 85% B

-

6-7 min: 85% to 25% B

-

7-10 min: 25% B

-

-

Flow Rate : 1.0 mL/min[10]

-

Injection Volume : 1 µL[10]

-

Detection : UV at 280 nm[10]

4. System Suitability

-

Inject the 50 µg/mL standard solution five times.

-

The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

The tailing factor for the IBA peak should be between 0.8 and 1.5.

5. Quantification

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of potassium 4-(1H-indol-3-yl)butanoate in the sample by comparing its peak area to the calibration curve.

Alternative and Advanced Analytical Techniques

While RP-HPLC is the workhorse for this analysis, other techniques can be employed, particularly for complex matrices or when higher sensitivity is required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[11][12] It is the method of choice for trace-level quantification in complex biological and environmental samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for auxin analysis, but it typically requires derivatization of the analyte to increase its volatility.[13] This adds a step to the sample preparation process.

-

Capillary Electrophoresis (CE) : CE is another separation technique that can be used for the analysis of auxins and offers high separation efficiency.[12]

Caption: Comparison of analytical methods for potassium 4-(1H-indol-3-yl)butanoate.

Conclusion

The quantification of potassium 4-(1H-indol-3-yl)butanoate residues can be reliably achieved using reversed-phase HPLC with either UV or fluorescence detection. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of formulations, a C18 or Phenyl Hydride column with UV detection provides a robust and reproducible method. For trace residue analysis, the enhanced sensitivity of fluorescence detection or the specificity of mass spectrometry is recommended. The protocols and comparisons provided in this guide serve as a comprehensive starting point for developing and validating analytical methods for this important plant growth regulator.

References

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]

-

Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A Review. Analytica Chimica Acta, 902, 8-21. [Link]

-

Current analytical methods for plant auxin quantification--a review. Semantic Scholar. [Link]

-

Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]

-

Current analytical methods for plant auxin quantification - A review. NOVA Research Portal. [Link]

-

Indole-3-Butyric Acid Analyzed with HPLC. MTC USA. [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

-

The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI. [Link]

-

Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Indole-3-Butyric Acid Analyzed with HPLC - AppNote. MicroSolv. [Link]

-

Separation of Indole-3-butyric acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Simultaneous extraction and HPLC determination of 3-indole butyric acid and 3-indole acetic acid in Pea plant by using ionic liquid-modified silica as sorbent. ResearchGate. [Link]

-

Simultaneous extraction and HPLC determination of 3-indole butyric acid and 3-indole acetic acid in pea plant by using ionic liquid-modified silica as sorbent. PubMed. [Link]

-

potassium 4-(1H-indol-3-yl)butanoate. ChemBK. [Link]

Sources

- 1. Indole-3-butyric acid potassium salt IBA [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mtc-usa.com [mtc-usa.com]

- 11. mdpi.com [mdpi.com]

- 12. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]

- 13. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

Publish Comparison Guide: Spectroscopic Characterization of Potassium 4-(1H-indol-3-yl)butanoate

Executive Summary: The Soluble Auxin Advantage

Potassium 4-(1H-indol-3-yl)butanoate (K-IBA) represents the water-soluble salt form of the classical auxin Indole-3-butyric acid (IBA). While IBA remains the gold standard for hydrophobic formulations (talc powders, alcoholic dips), K-IBA is the critical alternative for aqueous-based research, tissue culture, and high-throughput screening where organic solvents (DMSO, Ethanol) are cytotoxic or confounding variables.